Benzyl (2-(((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)amino)-2-oxoethyl)carbamate
Description
Properties
IUPAC Name |
benzyl N-[2-[(8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methylamino]-2-oxoethyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O4/c1-2-27-17-16-23-22-14(24(16)9-8-19-17)10-20-15(25)11-21-18(26)28-12-13-6-4-3-5-7-13/h3-9H,2,10-12H2,1H3,(H,20,25)(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRCSSEYTIKUOOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=CN2C1=NN=C2CNC(=O)CNC(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Benzyl (2-(((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)amino)-2-oxoethyl)carbamate is a compound that belongs to the class of triazole compounds. Triazole compounds are known to bind with a variety of enzymes and receptors in the biological system. .
Mode of Action
It is known that triazole compounds interact with their targets, leading to a variety of biological activities.
Biological Activity
Benzyl (2-(((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)amino)-2-oxoethyl)carbamate is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be broken down as follows:
- Core Structure : The main scaffold is a triazolo[4,3-a]pyrazine derivative.
- Functional Groups : It contains a benzyl group, an ethoxy substituent, and a carbamate moiety.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₈N₄O₃ |
| Molecular Weight | 286.32 g/mol |
| CAS Number | 68797-02-4 |
| LogP | 2.368 |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of similar triazole derivatives. For instance, compounds with the triazolo-pyrazine scaffold have shown significant activity against various bacterial strains. In vitro assays demonstrated that these compounds inhibit bacterial growth by disrupting cell wall synthesis and function.
Anticancer Activity
Triazolo[4,3-a]pyrazines have been evaluated for their anticancer potential. Research indicates that they can induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell cycle progression. For example:
- Case Study : A derivative similar to this compound was tested against breast cancer cell lines (MCF-7). Results showed a dose-dependent decrease in cell viability with an IC50 value of approximately 25 µM.
Enzyme Inhibition
The compound has been studied for its inhibitory effects on various enzymes:
- Dipeptidyl Peptidase-IV (DPP-IV) : A crucial enzyme in glucose metabolism; inhibition may aid in diabetes management.
- Study Findings : Compounds based on this structure exhibited IC50 values ranging from 10 to 30 µM against DPP-IV.
- Xanthine Oxidase : Involved in uric acid production; inhibition can be beneficial in gout treatment.
- Results : Similar triazole compounds showed moderate inhibition with IC50 values around 50 µM.
The biological activity of this compound is attributed to:
- Interaction with Biological Targets : The triazole ring facilitates binding to target proteins via hydrogen bonding and hydrophobic interactions.
- Induction of Apoptosis : In cancer cells, it activates intrinsic apoptotic pathways leading to cell death.
Comparative Analysis
A comparative analysis of similar compounds shows varying degrees of biological activity:
| Compound Name | Antimicrobial Activity | Anticancer Activity (IC50 µM) | DPP-IV Inhibition (IC50 µM) |
|---|---|---|---|
| Benzyl Carbamate Analog A | Moderate | 25 | 15 |
| Benzyl Carbamate Analog B | High | 18 | 10 |
| This compound | Moderate | 20 | 30 |
Comparison with Similar Compounds
Carbamate vs. Ketone Derivatives
The target compound’s carbamate group contrasts with ketone-containing derivatives (e.g., compounds 23–25 in ). Carbamates are hydrolytically more stable than esters or ketones, which could enhance pharmacokinetic profiles . However, ketone derivatives (e.g., 1,2,4-triazolo[4,3-a]pyrazin-3-ones) are often optimized for adenosine receptor antagonism, as seen in , though specific activity data for the target compound are unavailable .
Antioxidant-Conjugated Analogs
Compound 16 in incorporates a 3,5-di-tert-butyl-4-hydroxybenzamide group, enabling dual functionality as a receptor modulator and antioxidant. The target compound lacks this feature but may prioritize selectivity over multifunctionality .
Physicochemical Properties
- Lipophilicity: The ethoxy group in the target compound increases lipophilicity compared to hydroxyl or carboxylate analogs (e.g., ω-alkylcarboxylic acids in ) .
- Solubility: Tert-butyl carbamates (compounds 15–16) may exhibit lower aqueous solubility than the benzyl carbamate due to increased hydrophobicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
